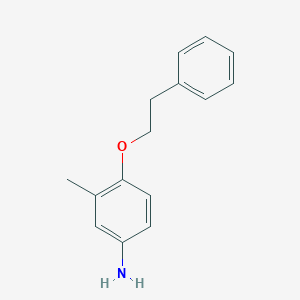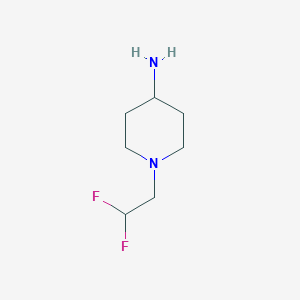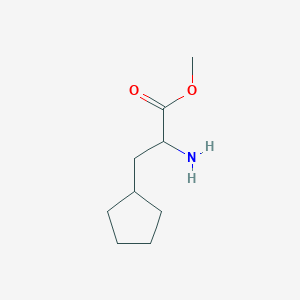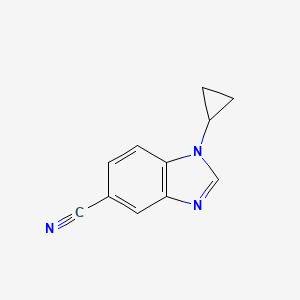
3-Methyl-4-(phenethyloxy)aniline
Overview
Description
“3-Methyl-4-(phenethyloxy)aniline” is a biochemical compound used for proteomics research . Its molecular formula is C15H17NO and it has a molecular weight of 227.30 .
Molecular Structure Analysis
The molecular structure of “3-Methyl-4-(phenethyloxy)aniline” consists of a phenyl ring attached to an amine group and an ethoxy group . The exact structure can be found in various chemical databases .Scientific Research Applications
Protein-Bound Aminoazo Dyes Formation : A study by Miller & Miller (1949) discusses the quantitative estimation of aniline and its derivatives, including 3-Methyl-4-(phenethyloxy)aniline, as reduction products obtained from aminoazo dyes. This research is significant for understanding the chemical interactions and transformations in the synthesis of protein-bound dyes (Miller & Miller, 1949).
Polyurethane Cationomers Synthesis : In a study on the synthesis of polyurethane cationomers, Buruianǎ et al. (2005) synthesized o-hydroxy Schiff bases, including structures related to 3-Methyl-4-(phenethyloxy)aniline. These compounds were investigated for their fluorescent properties, demonstrating the compound's potential in the development of novel polymeric materials (Buruianǎ et al., 2005).
Degradation by Delftia sp. AN3 : Liu et al. (2002) isolated a bacterial strain capable of degrading aniline and its derivatives, including compounds structurally similar to 3-Methyl-4-(phenethyloxy)aniline. This research offers insights into the biodegradation of aniline compounds, which is crucial for environmental remediation efforts (Liu et al., 2002).
Fluorescent Sensor for Aluminum(III) Ions : Tian et al. (2015) developed a Schiff-base fluorescent sensor, incorporating structures related to 3-Methyl-4-(phenethyloxy)aniline, for detecting aluminum(III) ions. This sensor could be used in living cells, highlighting its application in biological systems (Tian et al., 2015).
Methylation of Aniline on Zeolite H-Y : Wang et al. (2002) investigated the methylation of aniline, a process relevant to the synthesis of 3-Methyl-4-(phenethyloxy)aniline, using zeolite H-Y. This study provides important information on the catalytic processes involved in the methylation of anilines (Wang et al., 2002).
Carbomethoxylating Reactivity with Aromatic Amines : Distaso & Quaranta (2004) examined the carbomethoxylating reactivity of methyl phenyl carbonate towards aromatic amines, including compounds like 3-Methyl-4-(phenethyloxy)aniline. Their research is crucial for understanding the chemical reactivity and synthesis of carbamate derivatives from anilines (Distaso & Quaranta, 2004).
properties
IUPAC Name |
3-methyl-4-(2-phenylethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12-11-14(16)7-8-15(12)17-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVVUGFCIDRSGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(phenethyloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B3082210.png)
![3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B3082218.png)

![3-(7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3082233.png)



![3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3082250.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3082271.png)


![[3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine](/img/structure/B3082294.png)
